molecular formula C21H18ClFN2O3S B1234040 N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide

N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide

Cat. No. B1234040
M. Wt: 432.9 g/mol
InChI Key: IRCBCZWNDSWXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have demonstrated methods for synthesizing derivatives of N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide. These techniques often involve the use of various catalysts and specific reaction conditions to achieve desired molecular structures and purities (Lahtinen et al., 2014).
  • Molecular Structure Analysis : Research has been conducted on the crystal structures and molecular conformations of related compounds, providing insights into their physical and chemical properties (Suchetan et al., 2016).

Biological Activities

  • Antiproliferative Potential : Some studies have explored the antiproliferative activities of related sulfonamide derivatives against various cancer cell lines. These findings suggest potential therapeutic applications in cancer treatment (Pawar et al., 2018).
  • Antimicrobial and Antifungal Effects : Certain derivatives have been evaluated for their antimicrobial and antifungal properties, although results vary in terms of efficacy (Desai et al., 2007).

Miscellaneous Applications

  • In Silico Studies : Molecular docking and dynamic simulation studies have been conducted on related compounds to understand their interactions with biological targets, which can inform drug design processes (Thakral et al., 2020).
  • Labeling for Research : Tritium labeling of related compounds has been explored for research purposes, aiding in the study of receptor interactions and pharmacokinetics (Hong et al., 2015).

properties

Product Name

N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide

Molecular Formula

C21H18ClFN2O3S

Molecular Weight

432.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide

InChI

InChI=1S/C21H18ClFN2O3S/c1-2-25(18-9-4-3-5-10-18)29(27,28)20-13-15(11-12-19(20)23)21(26)24-17-8-6-7-16(22)14-17/h3-14H,2H2,1H3,(H,24,26)

InChI Key

IRCBCZWNDSWXMQ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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